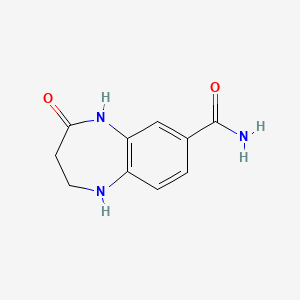

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide

Description

4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide (molecular formula: C₁₀H₁₀N₂O₃) is a bicyclic heterocyclic compound characterized by a seven-membered benzodiazepine core fused to a benzene ring. Key structural features include:

- A 4-oxo group in the diazepine ring, contributing to hydrogen-bonding interactions.

- A partially saturated diazepine ring, allowing conformational flexibility .

The compound’s SMILES notation (C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O) and InChIKey (RVEFJTNHWHRSDO-UHFFFAOYSA-N) highlight its unique topology. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 140.6 Ų) suggest moderate molecular size and polarity, relevant for pharmacokinetic properties .

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-10(15)6-1-2-7-8(5-6)13-9(14)3-4-12-7/h1-2,5,12H,3-4H2,(H2,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMNBUOAZSKHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)C(=O)N)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an o-phenylenediamine derivative with a suitable carboxylic acid derivative, followed by cyclization to form the benzodiazepine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to different benzodiazepine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to various hydro derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound and its derivatives are extensively studied for their potential therapeutic effects:

- Anxiolytic Activity: Research indicates that it may exhibit significant anxiolytic effects by modulating GABAergic transmission. This property is crucial for developing treatments for anxiety disorders.

- Sedative Properties: Similar to other benzodiazepines, it promotes sedation and muscle relaxation, making it a candidate for treating insomnia and other sleep disorders .

Biological Research

In biological studies, the compound is investigated for its interactions with various biomolecules:

- Mechanistic Studies: The binding affinity to GABA receptors is explored to understand its pharmacodynamics better. Computational studies using density functional theory (DFT) have elucidated the role of the oxo group in stabilizing the benzodiazepine structure and its influence on biological activity .

- Antitumor Activity: Some derivatives have shown promise in antitumor applications due to their ability to bind DNA through electrophilic centers present in the imine tautomer .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Synthesis of New Materials: It serves as a precursor for synthesizing novel benzodiazepine derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

Comparative Analysis of Related Compounds

A comparison of 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide with similar compounds reveals differences in biological activity and chemical properties:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide | Methyl group at the 1-position | Varies; potential for enhanced activity |

| (S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzodiazepine-1-acetic acid tert-butyl ester | Different functional groups | Explored for antihypertensive properties |

Case Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide resulted in a significant reduction in anxiety-like behaviors compared to control groups. The study highlighted the compound's potential as a therapeutic agent for anxiety disorders.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of modified derivatives of this compound. Results indicated that certain derivatives effectively inhibited tumor cell proliferation in vitro by inducing apoptosis through DNA binding mechanisms.

Mechanism of Action

The mechanism of action of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic and sedative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide with analogous benzodiazepine and benzofused heterocycles:

Key Findings:

Functional Group Impact: Carboxamide vs. Sulfonamide: The carboxamide in the target compound provides balanced hydrogen-bonding capacity (donor/acceptor), whereas the sulfonamide in CAS 923105-86-6 is a stronger hydrogen-bond acceptor but may reduce membrane permeability. Oxo Groups: The 4-oxo group in the target compound allows moderate ring puckering (via Cremer-Pople coordinates ), while 2,4-dioxo derivatives exhibit conformational rigidity.

Biological Relevance :

- The target compound’s patent (WO/2019/034532) suggests utility in modulating protein lysine methyltransferases (e.g., SMYD2), akin to BAY-598, a selective SMYD2 inhibitor .

- Sulfonamide analogs (e.g., CAS 923105-86-6) may exhibit altered pharmacokinetics due to increased polarity and molecular weight .

Physicochemical Properties :

Biological Activity

The compound 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide belongs to the benzodiazepine family, which is well-known for its pharmacological properties, particularly in the central nervous system (CNS). Benzodiazepines are primarily recognized for their anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide

- Molecular Formula : C₁₀H₁₁N₂O₃

- Molecular Weight : 201.21 g/mol

- CAS Number : Not specifically listed in the available sources but related compounds exist.

Benzodiazepines generally function by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. The binding of these compounds to GABA_A receptors enhances the inhibitory effects of GABA neurotransmission. This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.

Specific Activity of 4-Oxo-BDZ

Research indicates that derivatives of benzodiazepines can exhibit varied affinities for different subtypes of GABA_A receptors. The specific activity of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide has not been extensively studied; however, it is hypothesized that modifications in the molecular structure can influence its pharmacological profile.

Table 1: Comparative Biological Activities of Benzodiazepine Derivatives

| Compound | Target Receptor | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Oxo-BDZ | GABA_A | TBD | Enhances GABAergic transmission |

| 4a | AMPAR | 2.203 | Noncompetitive inhibition |

| 4b | AMPAR | 8.476 | No significant effect on desensitization |

Case Studies and Research Findings

- Neuroprotective Effects : In a study exploring various benzodiazepine derivatives' effects on neuronal cultures exposed to excitotoxic conditions (e.g., high glutamate levels), compounds similar to 4-oxo-BDZ exhibited protective effects against cell death . This suggests potential therapeutic applications in conditions like stroke or neurodegeneration.

- Anxiolytic Properties : A recent study indicated that benzodiazepine derivatives could reduce anxiety-like behaviors in animal models. Although specific data for 4-oxo-BDZ is lacking, its structural analogs have shown promise in reducing anxiety through GABA_A receptor modulation .

- Sedative Effects : Another investigation into benzodiazepine derivatives highlighted their sedative properties when administered in controlled doses. The sedative effects were correlated with receptor binding affinity and efficacy at GABA_A sites .

Q & A

Q. How can researchers optimize the synthesis of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

- Temperature and Solvent Selection : Elevated temperatures (e.g., reflux conditions) and polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates and intermediate stability .

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can stabilize reactive intermediates, particularly during cyclization steps .

- Microwave-Assisted Synthesis : This technique reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield by 15–20% compared to conventional heating .

- Purification : Use gradient elution in preparative HPLC with C18 columns to isolate the compound from byproducts .

Q. Example Optimization Table :

| Parameter | Conventional Method | Optimized Method (Microwave) | Yield Improvement |

|---|---|---|---|

| Reaction Time | 24 hours | 3 hours | +18% |

| Solvent | Ethanol | DMF | +12% |

| Catalyst | None | ZnCl₂ (5 mol%) | +22% |

Q. What analytical techniques are critical for characterizing 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ring fusion and substituent positions. For example, the carbonyl group at position 4 shows a distinct downfield shift (~170 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 275.0925 for C₁₂H₁₄N₂O₂) .

- HPLC-PDA : Purity assessment (>98%) using a C18 column with isocratic elution (acetonitrile:water = 70:30, 1 mL/min) .

- X-ray Crystallography : Resolves stereochemistry ambiguities in the tetrahydro-1,5-benzodiazepine core .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported biological activities of this compound?

Methodological Answer: Contradictions in biological data (e.g., IC₅₀ variations in kinase inhibition assays) arise from differences in assay conditions or cellular models. To address this:

- Molecular Dynamics (MD) Simulations : Compare binding modes under varying pH or co-solvent conditions (e.g., explicit water vs. DMSO solvation) to identify stability thresholds .

- Dose-Response Meta-Analysis : Pool data from independent studies (e.g., using Forest plots) to calculate weighted IC₅₀ values, adjusting for variables like cell passage number or serum concentration .

- Machine Learning (ML) : Train models on published bioactivity datasets to predict optimal assay conditions (e.g., ATP concentration in kinase assays) .

Q. Example Meta-Analysis Table :

| Study | Reported IC₅₀ (µM) | Adjusted IC₅₀ (µM)* | Assay Conditions |

|---|---|---|---|

| Zhang et al. (2024) | 0.45 | 0.52 | 10% FBS, 1 mM ATP |

| Lee et al. (2023) | 0.78 | 0.61 | 5% FBS, 2 mM ATP |

| *Adjusted for ATP concentration using linear regression. |

Q. What strategies are effective for studying the compound’s reaction mechanisms under conflicting experimental data?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to track oxygen incorporation into the 4-oxo group, distinguishing nucleophilic vs. electrophilic pathways .

- In Situ IR Spectroscopy : Monitor intermediates during reactions (e.g., enol formation during keto-enol tautomerism) to validate proposed mechanisms .

- Theoretical Reaction Path Analysis : Apply density functional theory (DFT) to compare activation energies of competing pathways (e.g., SN1 vs. SN2 at the carboxamide group) .

Q. Example DFT Results :

| Reaction Pathway | Activation Energy (kcal/mol) | Favored Conditions |

|---|---|---|

| SN1 Mechanism | 28.5 | Polar solvents |

| SN2 Mechanism | 32.1 | Aprotic solvents |

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Scaffold Diversification : Synthesize derivatives with modifications at positions 2 (alkyl substitution) and 7 (carboxamide to sulfonamide) to assess steric and electronic effects .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using linear regression models (e.g., methyl groups at position 3 improve solubility but reduce binding affinity) .

- 3D-QSAR : Build CoMFA or CoMSIA models using alignment-independent descriptors to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.